Bapta tetraethyl ester

Beschreibung

Historical Context of Calcium Chelators and Indicators

The journey to understanding intracellular calcium's role began with the development of tools to measure and manipulate its concentration. Early chelators, molecules that can bind to metal ions, were crucial in establishing the fundamental importance of calcium in cellular functions.

A significant breakthrough came in 1980 when Roger Y. Tsien, a Nobel laureate, designed and synthesized a new class of calcium indicators and buffers. nih.govacs.org Among these was BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), which offered high selectivity for calcium ions over other divalent cations like magnesium, a crucial feature for studying biological systems where magnesium is abundant. nih.govpnas.org Tsien's work laid the foundation for a generation of probes that could not only buffer intracellular calcium but also report its concentration through changes in fluorescence. nih.govnih.gov The design of BAPTA was a triumph of molecular engineering, addressing the limitations of previous chelators like EGTA by offering improved binding kinetics and being less sensitive to pH changes. pnas.org

The development of BAPTA spurred the creation of a wide array of fluorescent calcium indicators. These indicators are essentially BAPTA molecules modified to include a fluorophore, a component that emits light upon excitation. Early examples developed by Tsien and his colleagues, such as Fura-2 and Indo-1, allowed for ratiometric measurements of calcium concentrations, a technique that provides more accurate quantification by taking the ratio of fluorescence intensities at two different wavelengths. nih.govnih.gov Later, intensity-based indicators like Fluo-3 and Fluo-4 were developed, which show an increase in fluorescence intensity upon binding to calcium. nih.govstratech.co.uk The evolution continued with the development of genetically encoded calcium indicators (GECIs), such as the GCaMP series, which are proteins that can be expressed in specific cells or organisms to monitor calcium dynamics in vivo. oxinst.comnih.gov

Significance of Intracellular Calcium Dynamics in Biological Systems

Intracellular calcium is a fundamental and versatile signaling molecule involved in a multitude of cellular processes. nih.govnih.govfrontiersin.orgresearchgate.net Its concentration within the cell is tightly regulated, with resting levels kept extremely low, allowing for rapid and significant changes in response to various stimuli. youtube.com

Calcium acts as a second messenger, relaying signals from the cell surface to the interior and triggering a wide range of cellular responses. frontiersin.orgwikipedia.orgyoutube.com These signals can be initiated by hormones, neurotransmitters, or physical stimuli, which lead to the opening of calcium channels in the plasma membrane or the release of calcium from intracellular stores like the endoplasmic reticulum. mdpi.comusp.brpnas.org The resulting transient increase in cytosolic calcium concentration is then decoded by a host of calcium-binding proteins that, in turn, activate downstream signaling pathways. youtube.com

The influence of calcium signaling extends to nearly every aspect of cell function. It is essential for muscle contraction, neurotransmitter release, and gene expression. frontiersin.orgyoutube.commdpi.compnas.org Calcium dynamics also play a critical role in cell proliferation, differentiation, and programmed cell death (apoptosis). researchgate.netyoutube.comusp.br The complex spatial and temporal patterns of calcium signals allow for the specific regulation of these diverse processes. nih.govpnas.orguq.edu.au Dysregulation of calcium signaling is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. frontiersin.org

Overview of BAPTA Tetraethyl Ester as a Research Tool

This compound is a cell-permeant derivative of BAPTA. The addition of the tetraethyl ester groups masks the charged carboxylate groups of BAPTA, rendering the molecule uncharged and able to passively diffuse across the cell membrane. wikipedia.orgbiotium.com Once inside the cell, cellular esterases cleave off the ester groups, trapping the now-charged BAPTA molecule within the cytosol. wikipedia.orgbiotium.com

This property makes this compound an invaluable tool for researchers seeking to buffer or clamp intracellular calcium levels. By pre-loading cells with this compound, scientists can effectively prevent or attenuate the transient increases in intracellular calcium that occur in response to stimuli. This allows them to investigate the specific roles of calcium in various cellular processes by observing what happens when the calcium signal is blocked. The ability to control intracellular calcium with BAPTA has been instrumental in elucidating the mechanisms of countless calcium-dependent pathways. biotium.com

| Property | Value | Source |

| IUPAC Name | ethyl 2-{2-(2-{2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenylamino}acetate | thermofisher.com |

| Molecular Formula | C30H40N2O10 | thermofisher.com |

| Appearance | White crystals or powder | thermofisher.com |

| Assay (HPLC) | ≥98.0% | thermofisher.com |

| Melting Point | 98.0-105.0 °C | thermofisher.com |

General Applications in Cellular and Molecular Biology Research

The primary application of this compound in cellular and molecular biology stems from its function as a precursor to the potent calcium chelator, BAPTA. By introducing BAPTA into cells, researchers can manipulate and observe the effects of changes in intracellular calcium concentration. This is crucial for understanding the numerous cellular processes that are regulated by calcium signaling.

Key applications include:

Studying Calcium Transients: Researchers use BAPTA to investigate the rapid, temporary changes in calcium concentration known as calcium transients. For instance, in neuronal studies, BAPTA has been employed to dissect the role of calcium influx in synaptic transmission and plasticity. By chelating calcium, it helps to elucidate the specific mechanisms by which calcium ions trigger neurotransmitter release.

Investigating Cellular Processes: A broad range of cellular functions are calcium-dependent, including muscle contraction, cell proliferation, and gene expression. By using BAPTA to buffer or eliminate intracellular calcium signals, scientists can determine the necessity of calcium for a particular process.

Cardiovascular Research: In the context of cardiovascular studies, BAPTA is utilized to explore the role of calcium in the contraction of heart muscle and in the generation of arrhythmias.

Building Block for Indicators: this compound also serves as a building block in the synthesis of fluorescent calcium indicators. adipogen.com These indicators are molecules that change their fluorescent properties upon binding to calcium, allowing for the visualization and quantification of calcium dynamics within cells.

Primary Function as a Cell-Permeable Precursor to BAPTA

The core utility of this compound lies in its ability to act as a cell-permeable precursor to BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). scbt.comlookchem.com BAPTA itself, in its free acid form, is a polar molecule and cannot readily cross the lipid bilayer of the cell membrane. To overcome this, the carboxyl groups of BAPTA are esterified, in this case with ethyl groups, to create the more lipophilic this compound. scbt.com

This ester form can diffuse across the cell membrane into the cytoplasm. Once inside the cell, intracellular enzymes called esterases cleave the ethyl ester groups. nih.govbiotium.com This hydrolysis process regenerates the free acid form of BAPTA, effectively trapping the chelator inside the cell. nih.gov The now active BAPTA is then able to bind to free intracellular calcium ions. scbt.com

This mechanism allows researchers to load cells with a high concentration of a potent calcium buffer, enabling them to clamp the intracellular calcium concentration at a low level or to buffer changes in calcium concentration that would normally be induced by cellular stimuli. nih.govnih.gov This technique has been instrumental in demonstrating the direct involvement of calcium signaling in a vast number of physiological and pathophysiological processes. nih.gov

Chemical and Physical Properties of BAPTA Esters

| Property | This compound | BAPTA Tetramethyl Ester |

| CAS Number | 73630-07-6 thermofisher.com | 125367-34-2 lookchem.com |

| Molecular Formula | C30H40N2O10 thermofisher.com | C26H32N2O10 nih.gov |

| Molecular Weight | 588.66 g/mol sigmaaldrich.com | 532.5 g/mol nih.gov |

| Appearance | White crystals or powder thermofisher.com | Off-white powder lookchem.com |

| Melting Point | 98.0-105.0 °C thermofisher.com | 93-95 °C lookchem.com |

| IUPAC Name | ethyl 2-{2-(2-{2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenylamino}acetate thermofisher.com | methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate nih.gov |

| Solubility | Soluble in DMSO biotium.com | N/A |

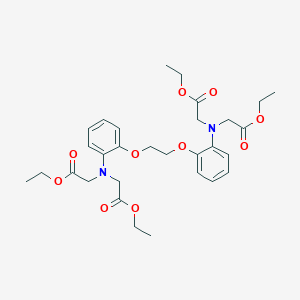

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXCPQDFHUCXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321049 | |

| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-07-6 | |

| Record name | 73630-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Considerations of Bapta Tetraethyl Ester

Synthetic Routes and Methodologies

The synthesis of BAPTA derivatives can be approached through various routes. The final esterification step is critical for creating the cell-permeant form of the molecule.

Ester Route for Synthesis

The creation of BAPTA tetraethyl ester typically follows the synthesis of the parent BAPTA free acid. The final and defining step is an esterification reaction. A common and effective method for this transformation is the Fischer esterification, where the carboxylic acid groups of BAPTA are reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ucsd.educhemguide.co.ukmasterorganicchemistry.com The mixture is often heated to facilitate the reaction and drive it towards completion. chemguide.co.uk

Another established method for esterification involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is effective under milder conditions than traditional Fischer esterification. orgsyn.org

The general reaction can be summarized as: BAPTA (free acid) + 4 Ethanol ⇌ this compound + 4 H₂O

To maximize the yield of the ester, the water produced during the reaction is often removed, for instance, by using a Dean-Stark apparatus, which shifts the chemical equilibrium in favor of the products. masterorganicchemistry.com

Comparison with Alternative Synthesis of BAPTA Free Acid

The "ester route" is often considered superior for producing high-purity BAPTA free acid, which is the precursor to the tetraethyl ester. ucsd.edu In this method, 1,2-bis(2-aminophenoxy)ethane is reacted with an alkyl haloacetate (like ethyl bromoacetate) to form the tetraester directly. This intermediate is then hydrolyzed under basic conditions (saponification) to yield the BAPTA tetrasodium (B8768297) salt. Subsequent acidification precipitates the pure BAPTA free acid. ucsd.edu

An alternative, more direct route to the free acid involves refluxing 1,2-bis(2-aminophenoxy)ethane with aqueous sodium chloroacetate. ucsd.edu While this method uses less expensive reagents, it has been reported to be more laborious and yield a less pure product compared to the ester route. ucsd.edu

Table 1: Comparison of Synthetic Routes to BAPTA Free Acid

| Feature | Ester Route (via Saponification) | Direct Route (via Chloroacetate) |

| Primary Reagents | 1,2-bis(2-aminophenoxy)ethane, Ethyl bromoacetate | 1,2-bis(2-aminophenoxy)ethane, Sodium chloroacetate |

| Key Intermediate | This compound | None (direct to salt) |

| Reported Purity | Higher | Lower |

| Process Complexity | Involves hydrolysis and acidification steps | Described as more laborious |

| Reagent Cost | Higher | Lower |

Chemical Properties Relevant to Research Applications

The esterification of BAPTA is not merely a synthetic step but is fundamental to its primary application in cell biology, which is to manipulate and measure intracellular calcium levels.

Esterification for Cell Permeability

The primary reason for synthesizing this compound is to overcome the impermeability of the cell membrane to the highly charged BAPTA free acid. interchim.fr The four carboxylate groups of BAPTA free acid are negatively charged at physiological pH, preventing passive diffusion across the lipid bilayer of cell membranes.

By converting these carboxylic acid groups into ethyl esters, the molecule becomes significantly more lipophilic (fat-soluble) and electrically neutral. This change allows this compound to readily permeate cell membranes and enter the cytoplasm. interchim.frthermofisher.com

Once inside the cell, the ester groups are cleaved by endogenous intracellular enzymes called esterases. interchim.frnih.govstrath.ac.uk This enzymatic hydrolysis regenerates the parent BAPTA free acid, the active calcium-chelating form of the molecule. Because the free acid is charged, it is effectively trapped within the cell, where it can act as a calcium buffer. This mechanism allows researchers to load cells with BAPTA to control and study calcium-dependent cellular processes. interchim.frthermofisher.com

Table 2: Property Changes via Esterification

| Property | BAPTA Free Acid | This compound |

| Molecular Formula | C₂₂H₂₄N₂O₁₀ scbt.com | C₃₀H₄₀N₂O₁₀ thermofisher.com |

| Molecular Weight | ~476.44 g/mol scbt.com | ~588.66 g/mol thermofisher.com |

| Charge at pH 7 | High Negative Charge | Neutral |

| Water Solubility | Low (as free acid) ucsd.edu | Insoluble thermofisher.com |

| Cell Membrane Permeability | Impermeant interchim.frthermofisher.com | Permeant interchim.frthermofisher.com |

| Ca²⁺ Chelating Activity | High scbt.com | None (until hydrolyzed) interchim.fr |

Stability and Storage Considerations for the Ester Form

The stability of this compound is critical for its efficacy as a cell-loading agent. The ester linkages are susceptible to hydrolysis, not only by enzymes but also by moisture. Therefore, proper storage is essential to prevent premature degradation.

This compound is typically a solid that is stable under normal, dry conditions. thermofisher.comfishersci.com It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to protect it from moisture, which can cause hydrolysis and reduce its cell-loading capacity. interchim.frfishersci.com For long-term storage, it is often recommended to keep the compound desiccated and protected from light. interchim.fr Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) and should be stored frozen to maintain stability. interchim.fr

Mechanism of Action and Intracellular Processing

Uptake and Intracellular Localization

BAPTA itself is membrane-impermeable. tcichemicals.comtcichemicals.comtcichemicals.com To facilitate its entry into cells, the carboxylate groups of the BAPTA molecule are neutralized by esterification. The most widely used form for this purpose is the acetoxymethyl (AM) ester, creating BAPTA-AM. kuleuven.benih.govnih.gov This modification renders the molecule more hydrophobic and uncharged, allowing it to readily permeate the lipid bilayer of the plasma membrane and enter the cytoplasm. ontosight.aiapexbt.comopen.ac.uk This non-disruptive loading technique is crucial for studying the role of calcium in a multitude of cellular processes. tcichemicals.comontosight.ai

Once inside the cell, the BAPTA-AM molecule is essentially trapped, as the subsequent hydrolysis (discussed in section 3.2) removes the ester groups, reverting it to the membrane-impermeant, charged BAPTA molecule. nih.govopen.ac.uk This ensures that the active chelator remains within the cytosol to buffer intracellular calcium concentrations. nih.gov While BAPTA-AM is the most common example, other esters like the tetraethyl ester also exist. sigmaaldrich.com

A significant challenge in using AM esters, including BAPTA-AM, is their low solubility in aqueous solutions like cell culture media. biotium.com To overcome this, the mild nonionic detergent Pluronic F-127 is frequently used as a dispersing agent. biotium.combiotium.com Pluronic F-127 helps to solubilize the hydrophobic BAPTA-AM, preventing its precipitation and facilitating a more efficient and uniform loading into the cell population. biotium.combiotium.com The typical procedure involves first dissolving the BAPTA-AM in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) and then mixing this stock solution with a solution of Pluronic F-127 immediately before diluting it into the final aqueous medium for cell incubation. biotium.com

Intracellular Hydrolysis by Esterases

The BAPTA-AM ester itself is not the active calcium chelator. biotium.com Its function is solely to transport the BAPTA molecule into the cell. Once BAPTA-AM is localized within the cytoplasm, ubiquitous intracellular esterase enzymes cleave the acetoxymethyl ester groups. tcichemicals.comontosight.aiapexbt.comopen.ac.uk This enzymatic hydrolysis releases the four carboxylate groups, converting the molecule into its active, hydrophilic form: BAPTA. ontosight.ainih.gov This charged form is not only capable of binding calcium but is also trapped within the cell, unable to diffuse back across the plasma membrane. nih.govopen.ac.uk The primary product of this intracellular reaction is 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid, the active chelator.

The conversion of BAPTA-AM to BAPTA is entirely dependent on the activity of intracellular esterases. The rate and extent of this hydrolysis can vary significantly between different cell types, which is a critical consideration for experimental design. For instance, insufficient esterase activity in some neuronal cultures can lead to a failure of BAPTA-AM to effectively buffer intracellular calcium.

Several factors can influence esterase activity, including temperature and pH. Studies on various esterases have shown optimal activity within specific temperature and pH ranges; for example, one bacterial esterase showed maximal activity at 40°C and pH 5.0, while another was most active at 50°C and pH 8.5. nih.govresearchgate.net Although these are not mammalian enzymes, it highlights the principle that experimental conditions can impact enzyme function. Therefore, researchers may need to optimize loading conditions, such as pre-incubating cells at 37°C for 30-60 minutes, to ensure sufficient hydrolysis. Incomplete hydrolysis is problematic not only because it reduces the concentration of the active chelator but also because there is increasing evidence that the uncleaved or partially cleaved BAPTA-AM may have off-target cellular effects independent of calcium chelation. nih.govnih.govopen.ac.uk

Calcium Chelation Mechanism of BAPTA

The active, de-esterified BAPTA molecule is a highly selective calcium chelator. ontosight.aimedchemexpress.com Its structure is similar to EGTA, but the replacement of aliphatic linkages with benzene (B151609) rings results in key differences. tcichemicals.comdojindo.com This structural alteration provides BAPTA with a 10^5-fold greater affinity for Ca²⁺ compared to Mg²⁺, a crucial feature for studying calcium signaling in a cellular environment rich in magnesium. sigmaaldrich.commedchemexpress.com

Furthermore, BAPTA's affinity for calcium is relatively insensitive to changes in physiological pH. tcichemicals.comtcichemicals.comtcichemicals.combeilstein-journals.org This is because the aniline (B41778) nitrogens in the BAPTA structure have a low pKa, meaning they are not significantly protonated at typical intracellular pH levels. dojindo.combeilstein-journals.org This contrasts with chelators like EGTA, whose calcium binding is more pH-dependent. The chelation reaction of BAPTA is also significantly more rapid than that of EGTA, allowing it to buffer fast, localized calcium transients effectively. tcichemicals.comtcichemicals.comtcichemicals.com Upon binding, the BAPTA molecule forms a stable complex with a Ca²⁺ ion, effectively sequestering it and reducing the concentration of free calcium within the cell. nih.gov The dissociation constant (Kd) for the BAPTA-Ca²⁺ complex is approximately 0.110 µM. beilstein-journals.orglumiprobe.com

High Affinity and Selectivity for Calcium Ions

BAPTA is renowned for its high affinity and remarkable selectivity for Ca²⁺ ions. scbt.combeilstein-journals.org The parent compound, BAPTA, demonstrates a dissociation constant (Kd) for Ca²⁺ of approximately 1.1 x 10⁻⁷ M in a 0.1 M KCl solution, indicating strong binding. nih.gov This high affinity allows it to effectively buffer intracellular Ca²⁺ concentrations. interchim.fr The affinity can be modulated by adding electron-withdrawing or electron-releasing substituents to the aromatic rings of the molecule. nih.gov For instance, the 5,5'-dimethyl derivative, also known as MAPTA, exhibits an even higher affinity for Ca²⁺. interchim.fr

A key feature of BAPTA is its pronounced selectivity for Ca²⁺ over other biologically relevant divalent cations, most notably magnesium (Mg²⁺). nih.govinterchim.fr This selectivity is quantified by a factor of 10⁵, meaning BAPTA binds Ca²⁺ approximately 100,000 times more tightly than Mg²⁺. interchim.fr This high degree of selectivity is crucial for its use in cellular studies, where Mg²⁺ is present at much higher concentrations than basal Ca²⁺.

| Compound | Dissociation Constant (Kd) for Ca²⁺ | Selectivity for Ca²⁺ over Mg²⁺ |

| BAPTA | ~1.1 x 10⁻⁷ M nih.gov | ~10⁵ interchim.fr |

| 5,5'-DimethylBAPTA (MAPTA) | Higher affinity than BAPTA interchim.fr | Not specified |

| DibromoBAPTA | Intermediate affinity interchim.fr | Not specified |

pH Insensitivity in Physiological Range

A significant advantage of BAPTA over other Ca²⁺ chelators like EGTA is its relative insensitivity to pH changes within the typical physiological range (pH 6.8-7.4). beilstein-journals.orgnih.gov This property stems from the lower pKa values of the aniline nitrogens in the BAPTA structure. beilstein-journals.org Consequently, fluctuations in intracellular pH that can occur during cellular processes have a minimal impact on BAPTA's affinity for Ca²⁺, ensuring reliable calcium buffering. biotium.com This stability makes it a more dependable tool for studying Ca²⁺ signaling in various cellular contexts. rsc.org

Rapid Binding Kinetics

The speed at which a chelator binds and releases Ca²⁺ is critical for studying fast cellular events mediated by calcium. BAPTA exhibits rapid binding kinetics, a feature that distinguishes it from older chelators like EGTA. scbt.comnih.gov Studies using the temperature-jump relaxation method have shown that BAPTA's "on-rate" for Ca²⁺ binding is in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. nih.gov This rapid kinetic profile allows BAPTA to effectively capture and buffer transient, localized increases in Ca²⁺ concentration that are fundamental to processes like neurotransmitter release. scbt.comnih.gov The fast binding and release of Ca²⁺ by BAPTA are approximately 50 to 400 times faster than that of EGTA. interchim.fr

| Kinetic Parameter | Value for BAPTA |

| On-rate for Ca²⁺ binding | 10⁸ - 10⁹ M⁻¹s⁻¹ nih.gov |

| Comparison with EGTA | 50-400 times faster Ca²⁺ release interchim.fr |

Discrimination Against Other Divalent Cations (e.g., Mg²⁺)

As previously mentioned, BAPTA's high selectivity for Ca²⁺ is one of its most valuable attributes. This selectivity extends to its ability to discriminate against other divalent cations, particularly Mg²⁺, which is abundant in the cytoplasm. researchgate.net The dissociation constant for the Mg²⁺-BAPTA complex is approximately 17 mM, indicating significantly weaker binding compared to its interaction with Ca²⁺. ucsd.edu This five-log-unit difference in binding affinity ensures that BAPTA primarily buffers Ca²⁺ without being significantly influenced by the high background concentration of Mg²⁺. ucsd.edu This high degree of discrimination is essential for accurately studying Ca²⁺-specific signaling pathways without interference from other ions.

| Cation | Dissociation Constant (Kd) with BAPTA |

| Calcium (Ca²⁺) | ~0.11 µM nih.gov |

| Magnesium (Mg²⁺) | ~17 mM ucsd.edu |

Applications in Calcium Signaling Research

Modulation of Cytosolic Calcium Concentrations

The primary application of BAPTA tetraethyl ester in research lies in its capacity to control cytosolic Ca²⁺ levels. google.com This is achieved through its function as a high-affinity, selective Ca²⁺ chelator, effectively binding to free Ca²⁺ ions within the cell.

Buffering of Intracellular Calcium Signals

BAPTA is a potent calcium chelator with a high affinity and specificity for calcium ions. scbt.com Its cell-permeable form, this compound, can be readily loaded into the cytosol of cells. nih.gov Once inside, intracellular esterases convert it to its active, membrane-impermeant form, trapping it within the cell to buffer changes in cytosolic Ca²⁺. nih.gov This buffering action helps to maintain stable intracellular calcium levels, which is crucial for proper cell functioning. aimsciences.org The rapid kinetics of BAPTA in binding and releasing calcium ions allow for precise control over Ca²⁺ signaling pathways. scbt.com This makes it an essential tool for studying the diverse roles of calcium in cellular processes. scbt.com

The effectiveness of BAPTA as a Ca²⁺ buffer is highlighted by its ability to dampen or even abolish transient rises in intracellular Ca²⁺. For instance, loading early zebrafish embryos with BAPTA significantly dampened these transients in later-stage embryos. researchgate.net This attribute is particularly useful for investigating processes that are sensitive to fluctuations in Ca²⁺ concentration.

Investigation of Calcium-Dependent Cellular Processes

By buffering intracellular Ca²⁺, this compound allows researchers to probe the involvement of Ca²⁺ signaling in a multitude of cellular functions. scbt.comnih.gov When a cellular process is inhibited or altered in the presence of BAPTA, it strongly suggests that the process is dependent on Ca²⁺ signaling. This approach has been instrumental in understanding the role of calcium in fundamental activities such as muscle contraction, neurotransmitter release, and gene expression. scbt.com

For example, studies have utilized BAPTA to demonstrate the Ca²⁺-dependency of processes like enzyme activation and vacuole formation in pancreatic acinar cells. pnas.org Preloading these cells with BAPTA prevented abnormal elevations in intracellular Ca²⁺ and consequently abolished both trypsin activation and vacuole formation that are typically induced by hyperstimulation. pnas.org This highlights the critical role of sustained Ca²⁺ rises in these pathological events.

Studies in Specific Biological Systems

The utility of this compound extends across various biological systems, providing key insights into the role of Ca²⁺ in specialized cell types.

Neuronal Calcium Dynamics and Synaptic Function

In neuroscience, BAPTA has been extensively used to investigate the critical role of Ca²⁺ in neuronal development, synaptic transmission, and plasticity. By chelating intracellular Ca²⁺, BAPTA can disrupt processes that are fundamental to neuronal function.

Research in zebrafish embryos has shown that loading blastomeres with BAPTA disrupts the normal development of motoneurons, indicating that Ca²⁺ signals are crucial for their differentiation and axogenesis. researchgate.net Furthermore, in studies on rat hippocampal slices, the application of BAPTA-AM was found to reduce both inhibitory and excitatory postsynaptic potentials, demonstrating the profound impact of intracellular Ca²⁺ buffering on synaptic transmission. nih.govnih.gov Specifically, BAPTA-AM has been shown to affect presynaptic mechanisms, potentially by inhibiting calcium-activated potassium channels that regulate the duration of the presynaptic action potential. nih.gov

The table below summarizes key findings from studies using BAPTA in neuronal systems:

| Biological System | Key Finding | Reference |

| Zebrafish Embryos | BAPTA loading decreased the number of motoneurons and inhibited axogenesis. | researchgate.net |

| Rat Hippocampal Slices | BAPTA-AM reduced inhibitory and excitatory postsynaptic potentials. | nih.govnih.gov |

| Rat Hippocampal Slices | BAPTA-AM caused an initial increase and later decrease of excitatory postsynaptic potentials, suggesting a presynaptic effect. | nih.gov |

| Aged Rat Hippocampal Slices | BAPTA-AM increased field excitatory postsynaptic potentials, suggesting the importance of buffer power in aged synapses. | ubc.ca |

| Cultured Rat Hippocampal Neurons | Chelating Ca²⁺ with BAPTA-AM increased the velocity of intracellular transport of AMPA receptors. | u-bordeaux.fr |

Cardiac Myocyte Contractility and Calcium Handling

In the field of cardiovascular research, BAPTA is utilized to explore the intricate role of Ca²⁺ in heart muscle contraction and potential arrhythmias. The precise control of intracellular Ca²⁺ is fundamental to the excitation-contraction coupling in cardiomyocytes. mdpi.com

Studies on canine ventricular myocytes have shown that BAPTA-AM can lengthen the action potential duration, an effect attributed to a shift in the Ca²⁺-dependent inactivation of L-type Ca²⁺ channels. nih.gov However, it was also found to directly inhibit the rapid delayed rectifier K⁺ current (IKr), highlighting the need for careful interpretation of results. nih.gov In a murine model of cancer cachexia, isolated hearts and cardiac myocytes from cachectic animals exhibited significant contraction and relaxation deficits, which were linked to impaired calcium cycling. nih.gov These findings underscore the critical role of proper Ca²⁺ handling in maintaining cardiac function. nih.govfrontiersin.org

Key findings on the effects of BAPTA in cardiac myocytes are presented below:

| Biological System | Key Finding | Reference |

| Canine Ventricular Myocytes | BAPTA-AM lengthened action potential duration, likely by affecting L-type Ca²⁺ channels. | nih.gov |

| Canine Ventricular Myocytes | BAPTA-AM directly inhibited the IKr current. | nih.gov |

| Murine Model of Cancer Cachexia | Isolated hearts and myocytes from cachectic animals showed contractile deficits linked to impaired calcium handling. | nih.gov |

Immune Cell Signaling (e.g., Macrophages, Cytokine Production)

Calcium signaling is a critical component of the immune response, influencing processes such as macrophage activation and cytokine production. nih.govnih.gov Macrophages, key players in the innate immune system, can be activated into different states, including the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes. google.commdpi.com The transition between these states is tightly regulated by complex signaling pathways, where Ca²⁺ is a key second messenger.

The production of cytokines, small proteins crucial for cell signaling in the immune system, is often a Ca²⁺-dependent process. nih.gov For instance, the activation of T cells, which release cytokines to orchestrate the immune response, is associated with rapid increases in intracellular free Ca²⁺. google.com While direct studies using this compound to specifically investigate macrophage cytokine production are less commonly detailed in the provided context, the fundamental role of Ca²⁺ in immune cell activation suggests that BAPTA would be a valuable tool in dissecting these pathways. For example, the immuno-metabolite itaconate, produced by activated macrophages, has been shown to regulate the production of pro-inflammatory cytokines, and its effects are intertwined with the metabolic and signaling reprogramming of the cell, processes where Ca²⁺ is a known modulator. frontiersin.org

Pancreatic Acinar Cell Function

The chelation of intracellular calcium by BAPTA-AM has been instrumental in understanding the pathophysiology of pancreatitis. In pancreatic acinar cells, abnormal and sustained elevations in cytosolic calcium are a key trigger for premature digestive enzyme activation and cellular injury. nih.govnih.gov Studies have shown that pretreating acinar cells with BAPTA-AM can prevent the pathological calcium signaling patterns associated with pancreatic duct obstruction. nih.gov This intervention significantly reduces the elevation of serum pancreatic enzymes and the activation of trypsinogen (B12293085), key events in the onset of pancreatitis. nih.gov

Research using agents that induce pancreatitis, such as bile acids or fatty acid ethyl esters (FAEEs), further underscores the protective role of calcium chelation. Pre-incubation with BAPTA-AM abrogates the toxic effects of FAEEs and prevents necrosis induced by bile acids like taurolithocholic acid-3-sulfate (TLCS), confirming that these injuries are mediated by abnormal calcium elevations. nih.govmdpi.comnih.govprocrastin.fr Specifically, BAPTA-AM was found to prevent bile acid-induced acinar cell injury by blocking the activation of the calcium-dependent phosphatase, calcineurin. nih.gov Chelation with BAPTA-AM also prevents secretagogue-induced vacuolization and trypsin activation within the cells. pnas.org

Table 1: Effects of BAPTA-AM on Pancreatic Acinar Cells

| Experimental Model | Agent/Stimulus | Effect of BAPTA-AM | Key Finding | Citation |

|---|---|---|---|---|

| Pancreatic Duct Obstruction | - | Reduced serum enzyme elevation and trypsinogen activation. | Prevents pathological Ca2+ signaling and onset of pancreatitis. | nih.gov |

| Isolated Pancreatic Acini | Cholecystokinin (CCK) Hyperstimulation | Abolished trypsin activation and reduced vacuolization. | Ca2+ elevation is critical for hyperstimulation-induced injury. | pnas.org |

| Isolated Pancreatic Acini | Taurolithocholic acid-3-sulfate (TLCS) | Abolished Ca2+-dependent necrosis and calcineurin activation. | Bile acid toxicity is mediated by sustained Ca2+ rise. | mdpi.comnih.gov |

| Isolated Pancreatic Acini | Fatty Acid Ethyl Esters (FAEEs) | Prevented cell necrosis and mitochondrial depolarization. | Confirms ethanol (B145695) metabolite toxicity is mediated by Ca2+. | nih.govprocrastin.fr |

| Isolated Mouse Pancreatic Acini | Substance P (SP) | Blocked SP-induced chemokine secretion. | SP-induced inflammation is dependent on intracellular calcium. | otago.ac.nz |

Yeast Hypotonic Shock Response

In the yeast Saccharomyces cerevisiae, BAPTA has been used to dissect the dynamics of calcium signaling in response to environmental stress. When subjected to a hypotonic shock, yeast cells exhibit a rapid, transient increase in cytosolic calcium ([Ca2+]cyt). nasa.govnih.gov This calcium pulse is believed to be generated by the opening of stretch-activated channels. nasa.govnih.govscience.gov

Studies using the extracellular calcium chelator BAPTA have revealed a two-phase nature of this response. The initial, immediate rise in [Ca2+]cyt is largely insensitive to extracellular BAPTA, indicating that this phase is primarily sourced from intracellular stores, such as the vacuole. nasa.govnih.gov However, BAPTA does abruptly attenuate the later, sustained phase of the calcium transient, demonstrating that the maintenance of elevated [Ca2+]cyt depends on the influx of calcium from the extracellular environment. nasa.gov This work highlights the coordinated release from internal stores and influx from the exterior in generating a complete calcium signal in response to osmotic stress.

Ethanol-Induced Behavioral and Cellular Effects

BAPTA-AM has been utilized to investigate the role of intracellular calcium signaling in mediating the behavioral and cellular effects of ethanol. nih.gov In mouse models, pretreatment with BAPTA-AM was found to modulate several ethanol-induced behaviors. nih.govresearchgate.netapexbt.com It dose-dependently reduced ethanol consumption and prevented the locomotor stimulation typically produced by ethanol, all without affecting basal locomotion. nih.govapexbt.com Interestingly, BAPTA-AM reversed the hypnotic (sedative) effects of ethanol. nih.govapexbt.comamerigoscientific.com These findings support the hypothesis that inward calcium currents are crucial for mediating various behavioral responses to ethanol. nih.gov

At the cellular level, research on astrocytes has shown that ethanol triggers a rapid increase in intracellular calcium concentration, which relies on both calcium influx from the extracellular space and its release from intracellular stores. frontiersin.org The use of BAPTA-AM completely suppressed this ethanol-induced calcium rise. frontiersin.org This, in turn, prevented the subsequent release of gliotransmitters like ATP and glutamate (B1630785) from the astrocytes, indicating that calcium signaling is a critical upstream event in ethanol's acute effects on these brain cells. frontiersin.org

Cancer Cell Research (e.g., Leukemia, Bladder Cancer)

The role of calcium signaling in cancer cell fate has been explored using BAPTA-AM in various cancer types. In human myeloid leukemia cell lines (HL-60 and U937), BAPTA-AM was shown to induce apoptosis, characterized by classic apoptotic morphology and internucleosomal DNA cleavage. amerigoscientific.comapexbt.com This induction of apoptosis was accompanied by a downregulation of the proto-oncogene c-jun. amerigoscientific.com

In bladder cancer research, BAPTA-AM has been used to probe calcium-dependent signaling pathways. In T24 bladder cancer cells, the cytotoxic agent licochalcone A was found to increase intracellular calcium levels, leading to apoptosis via pathways involving mitochondrial and endoplasmic reticulum stress. spandidos-publications.com The use of BAPTA-AM as an intracellular calcium chelator significantly suppressed the licochalcone A-induced calcium release and subsequent apoptosis, demonstrating the critical role of calcium in its mechanism of action. spandidos-publications.com Similarly, BAPTA-AM could reverse the apoptotic effects of cantharidin (B1668268) in T24 and RT4 bladder cancer cells by blocking the calcium/PKC-regulated ER stress pathway. nih.gov Other research in bladder cancer cells has shown that BAPTA-AM can reverse the nuclear translocation of the transcription factor TFEB, a process linked to lysosomal calcium release. biorxiv.org Furthermore, silencing of the TCF3 gene in bladder cancer cells was found to promote a form of cell death called ferroptosis by increasing intracellular calcium; this effect was reversed by treatment with BAPTA-AM. researchgate.net

Table 2: Applications of BAPTA-AM in Cancer Research

| Cell Line | Cancer Type | Key Finding with BAPTA-AM | Implication | Citation |

|---|---|---|---|---|

| HL-60, U937 | Human Myeloid Leukemia | Induced apoptotic DNA fragmentation and downregulated c-jun. | Intracellular Ca2+ chelation can trigger apoptosis in leukemia cells. | amerigoscientific.comapexbt.com |

| T24 | Human Bladder Cancer | Suppressed licochalcone A-induced apoptosis by blocking Ca2+ release. | The anticancer effect of licochalcone A is Ca2+-dependent. | spandidos-publications.com |

| T24, RT4 | Human Bladder Cancer | Reversed cantharidin-induced apoptosis. | Cantharidin acts through a Ca2+/PKC-regulated ER stress pathway. | nih.gov |

| High-grade Bladder Cancer Cells | Human Bladder Cancer | Caused cytoplasmic translocation of nuclear TFEB. | TFEB nuclear accumulation is dependent on lysosomal Ca2+ release. | biorxiv.org |

| Bladder Cancer Cells | Human Bladder Cancer | Reversed the pro-ferroptotic effects of TCF3 silencing. | TCF3 silencing promotes ferroptosis via Ca2+ elevation. | researchgate.net |

Research on Specific Cellular Compartments

This compound is crucial for studying how calcium is handled within and between specific organelles, which is vital for cellular function and survival.

Endoplasmic Reticulum Calcium Dynamics

The endoplasmic reticulum (ER) is the primary intracellular calcium store, and its proper function is critical for cellular homeostasis. Loading cells with BAPTA-AM has been shown to have effects beyond simply buffering cytosolic calcium; it can also impact ER function. nih.gov In primary neuronal cell cultures, loading with BAPTA-AM was found to activate the processing of xbp1 mRNA, a key indicator of the unfolded protein response and ER stress. nih.gov This suggests that perturbing cytosolic calcium with BAPTA-AM can indirectly induce an ER stress response. nih.gov

The activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which actively transports calcium from the cytosol into the ER lumen, is also affected by calcium levels. While BAPTA-AM is used to chelate cytosolic calcium, this action can influence the gradient against which SERCA works. nih.govnih.gov Studies have shown that chelation of the initial calcium rise caused by the SERCA inhibitor thapsigargin (B1683126) (TG) with BAPTA did not rescue the resulting delay in the cell cycle, indicating that the depletion of ER calcium stores, rather than the transient cytosolic rise, is the critical factor. nih.gov In fibroblasts lacking presenilin genes, which show diminished SERCA activity, resting cytosolic calcium levels are elevated, a condition that BAPTA-AM can mimic or modulate for experimental purposes. nih.gov

Mitochondrial Calcium Handling

Mitochondria are key regulators of cellular calcium signaling, taking up calcium from the cytosol to modulate metabolism and, in cases of overload, trigger apoptosis. frontiersin.org The use of BAPTA-AM has been essential in studying the interplay between cytosolic calcium and mitochondrial calcium uptake. In HeLa cells, pretreatment with BAPTA-AM reduced mitochondrial calcium uptake following histamine (B1213489) stimulation, which triggers calcium release from the ER. frontiersin.org

In models of cellular injury, BAPTA-AM has demonstrated a protective effect by preventing mitochondrial dysfunction. For example, in chondrocytes exposed to iron overload, BAPTA-AM suppressed the influx of calcium, which in turn inhibited the production of reactive oxygen species (ROS) and prevented the collapse of the mitochondrial membrane potential. nih.gov Similarly, in pancreatic acinar cells, BAPTA-AM protected against mitochondrial depolarization induced by the Piezo1 channel activator Yoda1, highlighting that the mitochondrial damage is a downstream consequence of the initial cytosolic calcium rise. jci.org In vitrified bovine oocytes, vitrification was shown to induce ER calcium release that led to elevated mitochondrial calcium levels; treatment with BAPTA-AM decreased the cytosolic calcium, which subsequently helped maintain normal mitochondrial calcium levels and function. nih.gov

Integration with Imaging Techniques

This compound, the cell-permeant precursor to the potent calcium chelator BAPTA, is a cornerstone tool in the study of calcium signaling. While not a fluorescent probe itself, its ability to be loaded into cells and subsequently hydrolyzed into its active, calcium-binding form allows for precise manipulation of intracellular calcium concentrations. This function is critical for integrating with and validating data from advanced imaging techniques designed to visualize the complex and rapid dynamics of cellular calcium.

Role in Fluorescent Calcium Imaging (e.g., Fura-2, Fluo-4)

In fluorescent calcium imaging, this compound (often referred to as BAPTA-AM) is indispensable for controlling and manipulating intracellular calcium levels, which is crucial for interpreting the signals from fluorescent indicators like Fura-2 and Fluo-4. researchgate.netinterchim.fr Once inside the cell, BAPTA-AM is cleaved by esterases into BAPTA, which can buffer or clamp calcium concentrations at a low, stable level. researchgate.netinterchim.fr This allows researchers to establish a true baseline, against which calcium influx or release from internal stores can be more accurately measured. researchgate.net

The BAPTA core is fundamental to the design of many calcium indicators themselves, including Fura-2, Fluo-4, and Oregon Green BAPTA (OGB-1). nih.govpnas.org These indicators essentially consist of a BAPTA-like chelating component linked to a fluorophore. nih.govresearchgate.net The binding of Ca2+ to the BAPTA moiety induces a conformational change that alters the fluorescence properties of the attached dye. nih.gov

When used alongside these indicators, BAPTA-AM serves several key roles:

Validation: By pre-loading cells with BAPTA-AM to chelate all intracellular calcium, researchers can confirm that a signal from an indicator like Fluo-4 is genuinely reporting on calcium changes and is not an artifact. plos.org

Buffering Transients: It can prevent widespread, global calcium increases, allowing for the study of highly localized and rapid calcium signals, such as "sparks" or "puffs," without the signal immediately propagating and saturating the indicator. researchgate.netplos.org

Isolating Pathways: By buffering intracellular Ca2+, BAPTA helps to dissect specific calcium entry or release pathways. For example, it can be used to investigate the effects of Ca2+ influx through specific plasma membrane channels by minimizing the contribution of Ca2+ released from internal stores. medchemexpress.com

However, it is important to note that the introduction of an exogenous buffer like BAPTA can itself alter the kinetics of cellular calcium signaling, a factor that researchers must consider. plos.org

| Indicator | Role of this compound | Research Application |

| Fura-2 | Establishes a stable, low-calcium baseline and buffers Ca2+ changes. researchgate.netplos.org | Allows for accurate ratiometric measurements of Ca2+ concentration by providing a clear reference point and preventing rapid, overwhelming signal changes. researchgate.netnih.gov |

| Fluo-4 | Prevents saturation of the indicator during large Ca2+ transients and can induce Ca2+ spikes by altering buffering capacity. plos.org | Enables the study of localized Ca2+ signals by limiting their spatial spread and helps in understanding cellular Ca2+ buffering mechanisms. plos.org |

Two-Photon Microscopy Applications

Two-photon microscopy is a powerful technique for imaging deep within living tissues with reduced phototoxicity, making it ideal for studying cellular processes in the intact brain. nih.govpnas.orgresearchgate.net In this context, this compound is used to manipulate neuronal and glial calcium signaling to understand its role in brain function. nih.govnih.gov

By loading specific cells or populations of cells with BAPTA-AM, researchers can effectively silence calcium-dependent activity in a targeted manner. nih.gov This allows for a direct investigation of the causal role of calcium signals in complex processes like synaptic plasticity, neurotransmitter release, and astrocytic communication. nih.govnih.gov For instance, by chelating postsynaptic calcium with BAPTA, scientists can test whether a specific form of synaptic strengthening is dependent on a rise in postsynaptic calcium. Two-photon imaging can then be used to visualize the structural or functional consequences of this manipulation, such as changes in dendritic spine morphology. nih.gov

This approach is particularly valuable in neuroscience, where it allows for functional dissection of neural circuits in living animals. pnas.orgresearchgate.net Combining two-photon imaging with BAPTA loading provides a method to both observe and perturb calcium-dependent activity with high spatiotemporal resolution. nih.govnih.gov The use of red-shifted calcium indicators in conjunction with two-photon microscopy further enhances the depth of imaging possible in scattering brain tissue. pnas.org

Development of Multimodal Imaging Probes

The development of multimodal imaging probes aims to overcome the limitations of individual imaging techniques by combining them to gain complementary information. nih.gov These probes can integrate, for example, a fluorescent reporter for optical microscopy with a contrast agent for magnetic resonance imaging (MRI) or a radionuclide for positron emission tomography (PET). nih.govthno.org

While BAPTA itself is a chelator and not an imaging agent, its fundamental structure as a highly selective calcium binder is a key component in the design of more sophisticated probes. nih.govresearchgate.net The BAPTA framework can be chemically modified and incorporated into larger molecular assemblies that report on multiple physiological parameters. For example, a probe could be designed with a BAPTA-based calcium-sensing domain and a separate domain that reports on another analyte or is detectable by a different imaging modality. nih.gov

This strategy allows for the simultaneous measurement of calcium dynamics and other cellular events, providing a more holistic picture of signaling networks. For instance, MRI agents that change their contrast in response to Ca2+ have been developed by making use of the BAPTA structure to confer calcium sensitivity. nih.gov Similarly, probes that combine fluorescence with PET imaging capabilities are being developed to link cellular-level detail with whole-organism imaging, which could provide critical information on disease states like diabetes by imaging pancreatic islets. elsevierpure.com These advanced tools are crucial for understanding how calcium signaling is integrated with other cellular processes in both health and disease.

Methodological Considerations and Limitations in Research

Challenges in Intracellular Retention and Compartmentalization

The utility of BAPTA tetraethyl ester (BAPTA-AM) relies on its ability to enter the cell, be cleaved by intracellular esterases into the active, membrane-impermeant BAPTA form, and remain in the cytosol. However, this process is not always efficient and presents several methodological challenges. nih.govbiorxiv.org

A significant issue is the leakage and uneven distribution of the chelator. nih.gov Many BAPTA-based indicators are prone to sequestration into organelles like mitochondria and the endoplasmic reticulum, or even leakage out of the cell over time. biorxiv.org This leads to a decrease in the effective cytosolic concentration and can result in misleading measurements if the indicator is reporting from a compartment other than the one of interest. biorxiv.org Different BAPTA-based dyes show varied patterns of compartmentalization, with some providing uniform cytoplasmic fluorescence while others accumulate in specific organelles. biorxiv.org

Another challenge arises from the hydrolysis of the AM ester group, which releases formaldehyde, a toxic byproduct that can damage cells and perturb the very processes being studied. rsc.org Furthermore, the properties of BAPTA-based dyes can be sensitive to the local environment, such as pH, which can lead to false signals in different cellular compartments. rsc.org The solubility of BAPTA itself is poor, necessitating the use of the ester form for cell loading, which introduces these other complexities. These challenges highlight the importance of verifying the intracellular location and retention of BAPTA and considering the potential artifacts introduced by the loading process itself. nih.govbiorxiv.orgrsc.org

Leakage of BAPTA from Cells

A significant consideration when using BAPTA in cellular assays is its potential for leakage from the cell. The membrane-permeant ester forms, such as this compound and more commonly, BAPTA-AM, are designed to readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the ester groups, trapping the now membrane-impermeant BAPTA molecule within the cytoplasm. However, this trapping is not always absolute.

The de-esterified BAPTA can be actively extruded from the cell by organic anion transporters. The rate of this efflux is temperature-dependent and can vary significantly between different cell types, leading to variable intracellular retention times that can range from minutes to hours biotium.com. This leakage can lead to a gradual decrease in the intracellular BAPTA concentration, potentially altering its calcium buffering capacity over the course of an experiment. To mitigate this, researchers can employ strategies suchas the use of the organic anion transporter inhibitor probenecid, which can slow the rate of BAPTA efflux biotium.compsu.edu. Additionally, performing experiments at lower temperatures can reduce the rate of leakage researchgate.net.

Another approach to address leakage involves the use of modified BAPTA analogs. For instance, zwitterionic forms of calcium indicators, such as Fura-PE3, have been developed to resist both leakage and compartmentalization within the cell researchgate.net.

Concentration-Dependent Effects and Dose Optimization

The effects of this compound are highly dependent on its intracellular concentration, making careful dose optimization a crucial aspect of experimental design. The concentration of BAPTA-AM, the more commonly studied ester form, has been shown to have a dose-dependent impact on various cellular processes.

For instance, in studies of synaptic transmission, the attenuation of field excitatory postsynaptic potentials by BAPTA-AM was found to be concentration-dependent, with higher concentrations leading to a more rapid and pronounced effect psu.edu. Similarly, the frequency of induced Ca2+ spikes in certain neurons was observed to be a function of the concentration of the BAPTA-based dye Fluo-4 AM thermofisher.com. In studies on ethanol's behavioral effects, BAPTA-AM pretreatment reduced ethanol (B145695) consumption in a dose-dependent manner psu.edu.

It is important to note that the intracellular concentration of BAPTA can reach millimolar levels even when applied at micromolar concentrations externally, due to accumulation of the hydrolyzed, membrane-impermeant form science.gov. High concentrations of BAPTA can significantly buffer intracellular calcium, which can not only prevent toxic calcium overload but also disturb physiological calcium signaling caltagmedsystems.co.uk. Therefore, the optimal concentration of this compound must be empirically determined for each experimental system to achieve the desired level of calcium chelation without causing unintended side effects. Typical concentrations for BAPTA-AM in cell signaling studies range from 10-100 μM researchgate.netescholarship.org.

Comparative Analysis with Other Calcium Chelators and Indicators

The selection of a calcium chelator or indicator is a critical decision in experimental design, as each compound possesses a unique set of properties that can influence the outcome and interpretation of the results. BAPTA and its derivatives are often compared to other commonly used tools for studying calcium signaling.

Versus EGTA

BAPTA and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) are two of the most widely used calcium chelators. While they have similar equilibrium binding affinities for Ca2+, there are significant differences in their kinetics and other properties core.ac.uknih.gov.

The most notable difference is their calcium binding and release rates. BAPTA binds and releases Ca2+ ions approximately 50 to 400 times faster than EGTA researchgate.netnih.govinterchim.fr. This is because the pKa of the aniline (B41778) nitrogens in BAPTA is much lower than that of the aliphatic amines in EGTA, meaning that at physiological pH, BAPTA's binding sites are mostly deprotonated and readily available to bind calcium nih.govresearchgate.net. In contrast, EGTA's binding sites are largely protonated, and a proton must dissociate before a calcium ion can bind, which slows down its on-rate core.ac.uknih.gov.

This kinetic difference has important experimental implications. BAPTA's fast buffering can effectively capture rapid, localized calcium transients near their source, such as at the mouth of an open calcium channel core.ac.uk. EGTA, with its slower on-rate, is less effective at buffering these rapid transients but can still buffer slower, more global changes in intracellular calcium nih.govbiotium.com. This differential ability to buffer calcium has been used to probe the spatial relationship between calcium sources and their targets core.ac.uk.

Beyond kinetics, BAPTA and EGTA can have disparate effects on cellular physiology. For example, in bovine adrenal chromaffin cells, increasing concentrations of BAPTA augmented the peak Ca2+ current amplitude and shifted the voltage sensitivity of Ca2+ channels, whereas EGTA had no such effects nih.govnih.gov. These findings highlight that the choice between BAPTA and EGTA is not merely a matter of buffering speed but can also involve distinct modulatory effects on cellular components.

| Property | BAPTA | EGTA |

| Ca2+ Binding Rate (kon) | ~400-600 x 10^6 M-1s-1 | ~1.5 x 10^6 M-1s-1 |

| Ca2+ Dissociation Rate (koff) | Fast | Slow |

| pH Sensitivity (at physiological pH) | Low | High |

| Effect on Ca2+ Channel Voltage Dependence | Can shift voltage sensitivity | No significant effect |

Versus Fura-2 and its Derivatives (e.g., Fura-5N, Fura-FF, Furaptra)

Fura-2 is a ratiometric fluorescent calcium indicator that is structurally based on the BAPTA chelating moiety researchgate.netresearchgate.netbiotium.com. Being built upon the BAPTA framework, Fura-2 shares its high selectivity for Ca2+ over Mg2+ and its relative insensitivity to pH changes in the physiological range researchgate.netnih.gov. In terms of kinetics, BAPTA and Fura-2 are almost indistinguishable core.ac.uknih.gov.

The primary difference between BAPTA and Fura-2 is that Fura-2 is fluorescent and its fluorescence properties change upon binding to Ca2+, allowing for the quantification of intracellular calcium concentrations researchgate.netnih.gov. Fura-2 is a ratiometric indicator, meaning that the ratio of its fluorescence emission at two different excitation wavelengths is used to determine the Ca2+ concentration, which helps to correct for artifacts such as uneven dye loading and photobleaching researchgate.net.

Several derivatives of Fura-2 have been developed to address specific experimental needs, particularly the measurement of high calcium concentrations that would saturate the high-affinity Fura-2. These low-affinity derivatives, such as Fura-5N and Fura-FF, also utilize a modified BAPTA structure researchgate.netthermofisher.comnih.gov. Fura-FF, for example, has a significantly lower affinity for Ca2+ than Fura-2, making it suitable for studying compartments with high calcium concentrations researchgate.netnih.govmedchemexpress.com.

Furaptra, also known as Mag-Fura-2, is another BAPTA-based ratiometric indicator biotium.combiotium.com. It was originally developed as a magnesium indicator but also binds calcium with a much lower affinity than Fura-2, making it useful for detecting high transient Ca2+ concentrations biotium.com. However, its sensitivity to both Mg2+ and Ca2+ requires careful consideration in experimental design nih.gov.

| Indicator | Parent Chelator | Key Features |

| This compound | BAPTA | Non-fluorescent, fast Ca2+ chelator |

| Fura-2 | BAPTA | Ratiometric fluorescent indicator, high affinity for Ca2+ |

| Fura-5N | 5-nitro BAPTA | Ratiometric, low-affinity for Ca2+, weak fluorescence nih.gov |

| Fura-FF | Difluoro BAPTA | Ratiometric, low-affinity for Ca2+, good for high Ca2+ environments researchgate.netnih.govmedchemexpress.com |

| Furaptra (Mag-Fura-2) | APTRA (a BAPTA derivative) | Ratiometric, low affinity for Ca2+, also sensitive to Mg2+ biotium.combiotium.comnih.gov |

Versus Genetically Encoded Calcium Indicators (GECIs)

Genetically encoded calcium indicators (GECIs), such as the GCaMP family, represent a different class of tools for monitoring intracellular calcium biotium.comresearchgate.netescholarship.orgchemistry-chemists.com. Unlike chemical indicators like BAPTA and its fluorescent derivatives, GECIs are proteins that are introduced into cells via transfection or the creation of transgenic animals biotium.comrsc.org.

A major advantage of GECIs is their targetability. They can be expressed in specific cell types or even targeted to particular subcellular compartments, allowing for highly localized measurements of calcium dynamics biotium.comrsc.org. This is a significant advantage over chemical indicators, whose cellular localization can be difficult to control escholarship.org. Furthermore, the long-lasting expression of GECIs makes them well-suited for in vivo imaging and longitudinal studies biotium.com.

However, chemical indicators like BAPTA and its derivatives also have distinct advantages. They are available in a broad range of calcium affinities, allowing for the detection of a wide spectrum of calcium concentrations escholarship.orgresearchgate.net. The loading of chemical indicators is also generally simpler and faster than the process of expressing GECIs escholarship.org.

In terms of performance, the comparison is nuanced. Some studies have found that certain GECIs, like the GECOs, can have a larger dynamic range than some chemical indicators in vitro, though this doesn't always translate to superior performance in mammalian neurons nih.gov. The kinetics of GECIs can also be slower than those of fast chemical indicators like BAPTA frontiersin.org. Ultimately, the choice between a chemical indicator like a BAPTA derivative and a GECI depends on the specific requirements of the experiment, including the desired spatial and temporal resolution, the cell type being studied, and whether the study is being conducted in vitro or in vivo.

| Feature | This compound (and derivatives) | Genetically Encoded Calcium Indicators (GECIs) |

| Nature | Small chemical molecule | Protein |

| Delivery | Cell loading (often via ester form) | Transfection, transgenic animals |

| Targeting | Generally non-specific cytosolic, can compartmentalize | Can be targeted to specific cells or organelles |

| Range of Affinities | Broad range available | Specific to the particular GECI variant |

| Kinetics | Generally very fast | Can be slower than fast chemical indicators |

| In Vivo Use | Can be challenging due to delivery and leakage | Well-suited for long-term in vivo imaging |

Advanced Derivatives and Future Research Directions

Development of BAPTA-based Probes with Modified Affinities

The Ca²⁺ binding affinity of BAPTA is a critical parameter that determines its utility for specific biological questions. While high-affinity chelators are suitable for detecting resting or transient low levels of Ca²⁺, they become saturated in environments with high Ca²⁺ concentrations. This has spurred the development of analogues with a range of affinities.

To accurately measure the high Ca²⁺ concentrations found in specific cellular compartments like the endoplasmic reticulum or during intense neuronal activity, low-affinity BAPTA analogues are essential. acs.org These indicators are designed to have dissociation constants (Kd) in the micromolar to millimolar range, preventing saturation and allowing for the quantification of large Ca²⁺ fluxes. acs.orgthermofisher.com

Several strategies are employed to lower the Ca²⁺ affinity of BAPTA. Introducing electron-withdrawing groups to the aromatic rings is a common approach. For instance, the 5-nitro (5N) and difluoro (FF) analogues of BAPTA have been developed for this purpose. acs.org Probes like Rhod-5N, with a Kd of 320 µM, and Fura-5N are widely used to visualize high Ca²⁺ levels. acs.org Other examples include Oregon Green 488 BAPTA-5N and Oregon Green 488 BAPTA-6F, which are designed for measuring Ca²⁺ levels above 1 µM. thermofisher.com Low-affinity indicators also possess faster ion dissociation rates, making them better suited for tracking the kinetics of rapid Ca²⁺ changes. thermofisher.com The development of these probes allows researchers to explore Ca²⁺ dynamics in previously inaccessible ranges. acs.orgopen.ac.uk

Table 1: Examples of Low-Affinity BAPTA Analogues and Their Properties

| Analogue Name | Dissociation Constant (Kd) for Ca²⁺ | Key Features |

|---|---|---|

| Rhod-5N | ~320 µM acs.org | Widely used for visualizing high Ca²⁺ concentrations. acs.org |

| Fura-5N | Low-affinity, ratiometric acs.org | Known for high quantitation performance. acs.org |

| Fura-FF | Low-affinity, ratiometric acs.org | Useful detection range reported as 0.5–35 µM. acs.org |

| 5,5'-Dinitro BAPTA | Low Ca²⁺-affinity nih.gov | Used in studies of synaptic transmission. nih.gov |

| Oregon Green 488 BAPTA-5N | ~20 µM thermofisher.com | Designed for measuring Ca²⁺ levels above 1 µM. thermofisher.com |

| Oregon Green 488 BAPTA-6F | ~3 µM thermofisher.com | Designed for measuring Ca²⁺ levels above 1 µM. thermofisher.com |

| Dibromo-BAPTA | ~1.6 µM open.ac.uk | Intermediate affinity, used in control experiments. open.ac.uk |

| Difluoro-BAPTA | ~65 µM open.ac.uk | Low affinity, used in control experiments. open.ac.uk |

Understanding the relationship between the chemical structure of BAPTA and its Ca²⁺ binding activity is crucial for the rational design of new probes. Structure-activity relationship (SAR) studies systematically modify the BAPTA molecule and evaluate the resulting changes in affinity and selectivity.

Key findings from SAR studies indicate that substitutions on the benzene (B151609) rings of the BAPTA core significantly influence its chelating properties. For example, the position of halogenation on the BAPTA nucleus has a marked effect on binding affinity. nih.gov Halogenation at the ortho or para positions relative to the bridging oxygen weakens the binding affinity more significantly than substitution at the meta position. nih.gov Furthermore, increasing the hydrophobicity of substituents can also modulate the activity of BAPTA-based compounds. nih.gov In some cases, even minor modifications, such as replacing a single acetic acid group with a methyl group, can abolish the Ca²⁺ chelating activity altogether, highlighting the precise structural requirements for effective chelation. researchgate.net These studies provide a roadmap for chemists to create a diverse palette of Ca²⁺ indicators tailored for specific experimental needs. nih.govnih.gov

Conjugation with Fluorophores for Enhanced Imaging

While BAPTA itself is non-fluorescent, its true power in cellular imaging is realized when it is conjugated to a fluorophore. google.com The Ca²⁺-binding event modulates the fluorescence properties of the attached dye, providing a visible readout of ion concentration. The choice of fluorophore and the strategy for conjugation are critical for developing high-performance Ca²⁺ indicators.

Boron-dipyrromethene (BODIPY) dyes have emerged as highly attractive fluorophores for creating Ca²⁺ sensors due to their excellent photophysical properties, including high fluorescence quantum yields and sharp emission peaks. acs.orghep.com.cn When a BAPTA chelator is conjugated to a BODIPY dye, the fluorescence is often quenched in the absence of Ca²⁺. This quenching typically occurs through a process called photoinduced electron transfer (PeT) from the electron-rich BAPTA moiety to the excited BODIPY core. hep.com.cn

Upon binding Ca²⁺, the electron-donating ability of the BAPTA nitrogen atoms is suppressed, which inhibits the PeT process and causes a significant increase in the fluorescence intensity of the BODIPY dye. hep.com.cnresearchgate.net This "turn-on" fluorescence response provides a direct and sensitive measure of Ca²⁺ concentration. Researchers have designed various BAPTA-BODIPY conjugates, some with red-shifted emission spectra for imaging in the near-infrared (NIR) region, which allows for deeper tissue penetration. hep.com.cnmdpi.com

Advanced imaging techniques demand more sophisticated probes. Ratiometric probes incorporate two fluorophores or have a single fluorophore that exhibits a spectral shift upon ion binding. nih.govacs.org This allows for the measurement of the ratio of fluorescence intensities at two different wavelengths, providing a quantitative readout that is less susceptible to variations in probe concentration, illumination intensity, and cell thickness. acs.orgacs.org BAPTA derivatives have been successfully incorporated into ratiometric probes, often by creating dual-dye systems where one part is Ca²⁺-sensitive and the other serves as a stable internal reference. nih.gov

Two-photon microscopy (TPM) offers significant advantages for imaging deep within living tissues, including reduced phototoxicity and lower autofluorescence. rsc.orgnih.gov The development of BAPTA-based probes with large two-photon absorption cross-sections is an active area of research. acs.orgnih.gov These probes are designed to be efficiently excited by the simultaneous absorption of two near-infrared photons. rsc.org By combining the selectivity of BAPTA with fluorophores optimized for two-photon excitation, researchers can perform quantitative Ca²⁺ imaging in complex biological environments like the spinal cord. acs.orgnih.gov

BAPTA Integration into Biosensors and Polymer Matrices

Beyond its use as a soluble intracellular indicator, BAPTA is being integrated into more complex systems like biosensors and functional polymer matrices. rsc.orgmdpi.com This approach immobilizes the chelator onto a surface or within a material, creating devices for specific and often continuous sensing applications. google.comnih.gov

For instance, a potentiometric sensor has been developed by creating a conductive copolymer of 2,2′-bithiophene and a BAPTA derivative. rsc.orgresearchgate.net In this system, the BAPTA moiety is integrated directly into the polymer matrix through electrochemical polymerization. rsc.org The resulting conductive polymer layer can selectively detect Ca²⁺ ions, with the sensor's electrical potential changing in response to the Ca²⁺ concentration. rsc.orgresearchgate.net Such sensors are being explored for medical applications, like the early detection of inflammation or infection around implants, where local Ca²⁺ concentrations can become significantly elevated. rsc.orgresearchgate.net The integration of BAPTA into polymer-based platforms opens new avenues for creating robust and reusable biosensors for a variety of analytical and diagnostic challenges. mdpi.comscholaris.ca

Potentiometric Sensors for Calcium Detection

A significant area of development is the integration of BAPTA derivatives into potentiometric sensors for the selective detection of calcium ions (Ca²+). rsc.orgrsc.org Researchers have successfully developed a potentiometric sensor by creating an electrically conductive copolymer of 2,2′-bithiophene (BT) and BAPTA. rsc.org To overcome the solubility challenges of BAPTA, its tetramethyl ester dihydrochloride (B599025) (TMeBAPTA), a chemical relative of the tetraethyl ester, was utilized in the sensor's polymer preparation. rsc.org

The resulting PBT/BAPTA sensor demonstrates a clear Nernstian behavior, indicating its potential decreases predictably upon binding with calcium. rsc.orgrsc.org This response allows for the quantitative measurement of Ca²+ concentrations. The sensor's performance has been characterized by a specific set of parameters, highlighting its sensitivity and selectivity.

Table 1: Performance Characteristics of BAPTA-Based Potentiometric Sensor

| Parameter | Value | Source(s) |

|---|---|---|

| Concentration Range | 0.1 mM to 1 mM | rsc.orgrsc.org |

| Nernstian Slope | ~20 ± 0.3 mV per decade | rsc.orgrsc.org |

| Selectivity Coefficient (Ca²+ vs. Mg²+) | –0.4 | rsc.org |

This technology represents a move towards creating robust, solid-state ion-selective electrodes that can be miniaturized and offer cost advantages over traditional methods. researchgate.net The covalent binding of the BAPTA derivative within the polymer matrix enhances the sensor's lifetime compared to sensors where the ionophore is not covalently bound. researchgate.net

Applications in Inflammation and Infection Sensing

The BAPTA-based potentiometric sensor has a direct and promising application in the early detection of inflammation and infections, particularly around medical implants. rsc.orgrsc.org This application is based on the physiological phenomenon where local calcium concentration in the extracellular interstitial fluid becomes significantly elevated during pathological states like inflammation. rsc.orgrsc.org

An increase in the electrical potential of a sensor implanted in adjacent tissues would serve as a clear and early indicator of an ongoing infection or inflammatory process. rsc.orgrsc.org By selectively measuring Ca²+ levels, the sensor can provide a targeted alert, enabling timely intervention. rsc.org This approach leverages the high selectivity of BAPTA for calcium over other cations like magnesium, ensuring that the signal is specific to the pathological increase in calcium. rsc.org

Strategies for Mitigating Off-Target Effects

While BAPTA and its esters are invaluable tools, their use requires careful consideration of potential off-target effects that are not related to Ca²+ chelation. nih.gov Research has shown that BAPTA can have unintended impacts on cellular functions and molecular targets. nih.govnih.gov For instance, BAPTA has been observed to induce activity in ANO6 (TMEM16F) chloride channels even in the absence of intracellular calcium elevation, an effect not seen with the slower chelator EGTA. nih.gov Therefore, implementing rigorous controls and strategies is crucial for accurate data interpretation.

Table 2: Methodologies to Address BAPTA's Off-Target Effects

| Strategy | Description | Rationale | Source(s) |

|---|---|---|---|

| Use of Control Chelators | Perform parallel experiments using a different Ca²+ chelator with distinct kinetic properties, such as EGTA. | If an effect is observed with BAPTA but not with EGTA, it may point to an off-target interaction rather than general calcium buffering. | nih.gov |

| Verify Ca²+ Buffering | Directly measure and confirm that the chelator is effectively buffering Ca²+ signals within the experimental context. | Ensures that the observed biological change is not attributed to Ca²+ signaling without direct evidence of the chelator's primary function. | nih.gov |

| Assess Cellular Retention | Confirm that the cell-permeable ester form of the chelator is retained within the cells for the duration of the experiment. | Lack of retention would mean the chelator is not present to perform its intended function, and any observed effects may be due to other factors. | nih.gov |

| Consider Non-Chelation Interactions | Be aware of and test for potential interactions with other metal ions or direct binding to cellular proteins. | Acknowledges that BAPTA's effects might stem from mechanisms other than Ca²+ binding, leading to more cautious interpretation. | nih.gov |

Adopting these strategies is essential to distinguish between effects caused by Ca²+ chelation and those resulting from unintended molecular interactions, thereby enhancing the reliability of research findings. nih.gov

Novel Applications in Signal Transduction Pathway Research